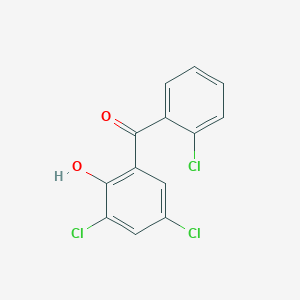

2-Hydroxy-2',3,5-trichlorobenzophenone

Description

Contextual Significance of Halogenated and Hydroxylated Benzophenones in Contemporary Scientific Disciplines

Halogenated and hydroxylated benzophenones are a class of compounds recognized for their significant role in various scientific and industrial domains. Many benzophenone (B1666685) derivatives are known for their ability to absorb ultraviolet (UV) radiation, which has led to their widespread use as UV filters in sunscreens and other personal care products to protect against sun damage. nih.gov The presence of both hydroxyl (-OH) and halogen (in this case, chlorine) substituents on the benzophenone framework can significantly influence the molecule's electronic properties, and consequently, its interaction with light. sigmaaldrich.com

The photochemical properties of these compounds are a primary focus of research. sigmaaldrich.com Beyond their application as UV absorbers, the study of halogenated organic molecules is crucial in environmental science, as they can be formed as disinfection byproducts in chlorinated water and may have distinct environmental fates and toxicological profiles. sigmaaldrich.com Therefore, understanding the behavior of compounds like 2-Hydroxy-2',3,5-trichlorobenzophenone is relevant to photochemistry, materials science, and environmental chemistry.

Theoretical Frameworks and Research Paradigms Pertaining to Complex Organic Compounds

The investigation of complex organic molecules such as this compound is guided by established theoretical frameworks. The structural theory of organic chemistry, which describes the arrangement of atoms and the electrons that bond them, provides the fundamental basis for understanding the molecule's properties. bldpharm.com

Modern research heavily relies on computational and quantum chemical studies to predict molecular geometry, electronic structure, and spectroscopic properties. Current time information in Kusilvak Census Area, US. These theoretical models allow researchers to hypothesize about the reactivity and photochemistry of the compound. For instance, understanding the electronic transitions and the stability of excited states is key to explaining the photoprotective or phototoxic effects of benzophenone derivatives. sigmaaldrich.com

Synthesis strategies for such molecules often employ classic organic reactions like the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. uni.lu The study of reaction mechanisms, kinetics, and the influence of various catalysts are central research paradigms in the synthesis of complex organic compounds.

Defining the Research Scope for this compound

The research scope for this compound is currently focused on its fundamental chemical and physical properties, its synthesis, and its potential role as a photochemically active compound. While extensive research exists for the broader class of benzophenones, dedicated studies on this specific trichlorinated derivative are less common in publicly available literature.

Current knowledge is largely centered on data available from chemical suppliers and databases, which provide essential, albeit basic, information. The primary areas for further investigation would include detailed spectroscopic analysis to confirm its structure, studies on its photochemical stability and degradation pathways, and exploration of its potential applications, for example, as a UV stabilizer or as an intermediate in organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is primarily sourced from chemical databases and supplier information.

| Property | Value | Source |

| Chemical Formula | C₁₃H₇Cl₃O₂ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 301.55 g/mol | |

| CAS Number | 99585-49-6 | sigmaaldrich.com |

| Melting Point | 90-93 °C | sigmaaldrich.com |

| Synonyms | (2-chlorophenyl)(3,5-dichloro-2-hydroxyphenyl)methanone, 3,5,2'-trichloro-2-hydroxy-benzophenone | sigmaaldrich.com |

This table is based on available data from chemical suppliers and public databases.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted mass spectrometry data provides insight into its molecular ion peaks and fragmentation patterns.

| Spectroscopic Technique | Predicted Data |

| Mass Spectrometry | [M+H]⁺: 300.95845 m/z, [M-H]⁻: 298.94389 m/z |

This table contains predicted mass-to-charge ratios (m/z) for protonated and deprotonated molecular ions based on computational models. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-7-5-9(13(18)11(16)6-7)12(17)8-3-1-2-4-10(8)15/h1-6,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULXTAYCMKNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371480 | |

| Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-49-6 | |

| Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-2',3,5-trichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

Strategic Approaches to Benzophenone (B1666685) Core Synthesis

The cornerstone of synthesizing 2-Hydroxy-2',3,5-trichlorobenzophenone lies in the construction of the diaryl ketone, or benzophenone, core. The most prevalent and historically significant method for this is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. mq.edu.augoogle.com

In the context of the target molecule, this would involve the acylation of a substituted benzene (B151609) ring with a substituted benzoyl chloride. For instance, a plausible route could be the reaction of chlorobenzene (B131634) with 3,5-dichloro-2-hydroxybenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). The mechanism proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.comyoutube.com However, the orientation of the final product is dictated by the directing effects of the substituents on both rings, which can lead to mixtures of isomers. rsc.org The presence of deactivating chloro groups and an activating hydroxyl group presents a significant regiochemical challenge that must be carefully managed.

Alternative strategies to the classic Friedel-Crafts acylation have been developed to overcome some of its limitations, such as the need for stoichiometric amounts of catalyst and the generation of corrosive waste. One such approach involves the oxidation of diphenylmethanes, which can be prepared with various substitution patterns. google.com

Table 1: Comparison of Selected Benzophenone Core Synthesis Strategies

| Method | Typical Reactants | Catalyst/Reagent | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arene + Acyl Chloride | AlCl₃, FeCl₃ (Lewis Acids) | High versatility, well-established. google.com | Requires strong acids, potential for isomer formation, catalyst complexation with product. rsc.org |

| Oxidation of Diphenylmethanes | Substituted Diphenylmethane (B89790) | Metal naphthenates (e.g., copper, cobalt) + O₂ | Avoids strong Lewis acids, can utilize pre-formed diarylmethane scaffolds. google.com | Requires synthesis of the diphenylmethane precursor, potential for over-oxidation. |

| Low-Pressure Acylation | Benzene + Benzoyl Chloride | Composite Catalyst (e.g., FeCl₃ + secondary catalyst) | Improved safety due to lower pressure, potentially shorter reaction times. google.com | Specific catalyst systems may be required. |

Regioselective Chlorination and Hydroxylation Techniques for Benzophenone Derivatives

Achieving the precise 2-hydroxy-2',3,5-trichloro substitution pattern requires meticulous control over the introduction of each functional group. The order of these reaction steps—acylation, chlorination, and hydroxylation—is critical to the final outcome.

Regioselective Chlorination: The introduction of chlorine atoms onto the aromatic rings is typically achieved through electrophilic aromatic substitution. However, directing the chlorine to the desired positions (2', 3, and 5) is non-trivial. The hydroxyl group is a powerful ortho-, para-director, while chlorine atoms are deactivating yet also ortho-, para-directing.

A synthetic strategy might involve starting with already chlorinated materials. For example, a Friedel-Crafts reaction between 1,3-dichlorobenzene (B1664543) and 2-chlorobenzoyl chloride could be envisioned. Subsequent hydroxylation and further chlorination would then be necessary, with each step presenting regioselectivity challenges. Another approach involves the specific synthesis of precursors like 1,3,5-trichlorobenzene, which can be prepared from the diazotization of 2,4,6-trichloroaniline. epa.gov Flavin-dependent halogenase enzymes are known for their exceptional ability to perform regioselective halogenation on aromatic rings, representing a biological approach to achieving such specificity, though their application in industrial synthesis of complex molecules remains an area of development. nih.gov

Regioselective Hydroxylation: Introducing the hydroxyl group at the C2 position is often accomplished by using a starting material that already contains it, thereby directing the acylation step. The Fries rearrangement of a phenyl ester is a classic method for producing hydroxyketones. In this reaction, an ester of a phenol (B47542) is rearranged with a Lewis acid catalyst to form an ortho- or para-hydroxyaryl ketone. For the target molecule, one could theoretically prepare a phenyl 2',3,5-trichlorobenzoate and subject it to rearrangement, although yields and regioselectivity can be variable. More direct methods often involve the use of ortho-lithiated intermediates or directed ortho-metalation strategies on protected phenols to introduce the benzoyl group.

A plausible synthetic pathway for this compound could involve the Friedel-Crafts acylation of 2,4-dichlorophenol (B122985) with 2-chlorobenzoyl chloride. The directing effects of the hydroxyl and chloro groups on the phenol ring would need to be carefully considered to favor acylation at the desired position.

Emerging Catalytic Systems for this compound Formation

Recent advances in catalysis offer more sophisticated and potentially more selective routes to highly substituted hydroxybenzophenones, avoiding the harsh conditions of traditional Friedel-Crafts reactions.

One innovative approach involves the skeletal clipping of 3-benzofuranones. This transition-metal-free method proceeds through annulation, ring clipping, and a benzannulation process under mild conditions to yield highly substituted 2-hydroxybenzophenones. rsc.org Another strategy utilizes nickel catalysis for the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to access the 2-hydroxybenzophenone (B104022) scaffold. google.com This method has been shown to be effective with chlorinated substrates.

Indium(III)-catalyzed benzannulation reactions have also been developed for the regioselective construction of diverse 2-hydroxybenzophenone derivatives. rsc.org These reactions, such as the [2+2+2] benzannulation of 3-formylchromones with β-enamino esters, proceed through a domino reaction sequence under relatively mild conditions.

Table 2: Selected Emerging Catalytic Systems for 2-Hydroxybenzophenone Synthesis

| Catalytic System | Precursor Type | Reaction Type | Key Features |

|---|---|---|---|

| Nickel Chloride/Oxidant | Benzofuranone derivatives | Catalytic C-C bond cleavage/oxidation | Can tolerate chlorinated substrates, proceeds under air. google.com |

| Indium(III) Triflate | 3-Formylchromones + β-enamino esters | [2+2+2] Benzannulation | High regioselectivity, good to excellent yields, proceeds via a domino reaction. rsc.org |

| Transition-Metal-Free | 3-Benzofuranones | Skeletal Clipping / Benzannulation | Avoids transition metals, proceeds under mild conditions. rsc.org |

| Organocatalysis | Varies (e.g., [3+3] cycloaddition) | Benzannulation | Environmentally benign, highly selective, broad substrate scope. rsc.org |

Sustainable Synthesis Protocols for this compound and Related Structures

The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules. For benzophenone synthesis, this translates into developing protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Organocatalysis has emerged as a powerful green tool for the synthesis of 2-hydroxybenzophenones. These methods avoid the use of toxic and expensive heavy metals and often proceed with high selectivity under mild conditions in environmentally benign solvents. rsc.org Similarly, the development of transition-metal-free reactions, such as the skeletal clipping of benzofuranones, aligns with green chemistry principles by eliminating metal contaminants from the waste stream. rsc.org

In the realm of traditional synthesis, modifications are being made to improve sustainability. The use of composite catalysts in Friedel-Crafts reactions can allow the process to be run at lower pressures, enhancing safety and reducing energy input. google.com Furthermore, designing syntheses that build complexity from readily available, simple starting materials in a few high-yielding steps (high atom economy) is a core tenet of sustainable synthesis.

Post-Synthetic Functionalization and Derivatization Reactions of this compound

Once this compound is synthesized, its chemical reactivity is dominated by the phenolic hydroxyl group and, to a lesser extent, the aromatic rings. The hydroxyl group is the most likely site for subsequent derivatization.

Standard reactions for phenols can be applied, such as esterification or etherification. For example, the hydroxyl group can be reacted with various acyl chlorides or sulfonyl chlorides in the presence of a base to form the corresponding esters, which may alter the molecule's physical and chemical properties. researchgate.net O-alkylation is another common transformation, which could be achieved using alkyl halides in the presence of a base like potassium carbonate. researchgate.net

The aromatic rings of the molecule are generally deactivated towards further electrophilic substitution due to the presence of the three electron-withdrawing chlorine atoms and the carbonyl group. Any further substitution would require harsh reaction conditions and would likely result in a mixture of products. However, modern cross-coupling reactions could potentially be employed if one of the chloro groups were replaced by a bromo or iodo substituent, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3,5-trichlorobenzene |

| 1,3-dichlorobenzene |

| 2,4,6-trichloroaniline |

| 2,4-dichlorophenol |

| 2-chlorobenzoyl chloride |

| This compound |

| 3,5-dichloro-2-hydroxybenzoyl chloride |

| 3-formylchromones |

| Aluminum chloride |

| Benzene |

| Benzoyl chloride |

| Chlorobenzene |

| Diphenylmethane |

| Indium(III) triflate |

| Nickel chloride |

| Phenyl 2',3,5-trichlorobenzoate |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise structure of 2-Hydroxy-2',3,5-trichlorobenzophenone. While specific experimental data for this exact compound is not widely published, typical ¹H and ¹³C NMR spectral features can be predicted based on the substituent effects on the benzophenone (B1666685) framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the aromatic protons. The protons on the 3,5-dichloro-2-hydroxyphenyl ring and the 2'-chlorophenyl ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The carbonyl carbon is expected to have a characteristic downfield shift, appearing around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with their specific shifts influenced by the attached chlorine and hydroxyl groups.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aromatic CH | 6.5 - 8.0 | 115 - 140 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-C=O | - | 130 - 140 |

| Hydroxyl (OH) | Variable (broad) | - |

Note: These are predicted values and can vary based on experimental conditions.

Comprehensive Mass Spectrometry (MS) for Fragmentation Pathway Delineation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing crucial information for structural confirmation. For this compound (C₁₃H₇Cl₃O₂), the monoisotopic mass is approximately 299.95 Da. uni.lu

Electron ionization mass spectrometry (EI-MS) of benzophenone derivatives typically involves characteristic fragmentation pathways. libretexts.org The molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Key fragmentation patterns for carbonyl compounds include α-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and one of the aromatic rings is a common fragmentation route. libretexts.org This would lead to the formation of acylium ions.

Loss of the 2-chlorophenyl radical would result in a fragment ion corresponding to [C₇H₃Cl₂O₂]⁺.

Loss of the 3,5-dichloro-2-hydroxyphenyl radical would yield a [C₆H₄ClCO]⁺ fragment.

Loss of CO: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ions is a characteristic fragmentation for ketones. miamioh.edu

Chlorine Isotope Pattern: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Collision Cross Section (CCS) Values:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 300.95845 | 156.4 |

| [M+Na]⁺ | 322.94039 | 167.7 |

| [M-H]⁻ | 298.94389 | 160.8 |

| [M+NH₄]⁺ | 317.98499 | 172.7 |

| [M+K]⁺ | 338.91433 | 160.6 |

| [M+H-H₂O]⁺ | 282.94843 | 152.5 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with its breadth indicating hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the carbon-chlorine stretching vibrations.

Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches are found above 3000 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would likely show strong bands for the aromatic ring breathing modes and the C-Cl symmetric stretches.

Characteristic Vibrational Frequencies:

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch | 1650 - 1700 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Three-Dimensional Structural Determination of this compound

Conformational Analysis and Stereochemical Investigations of this compound Isomers

The conformational flexibility of this compound arises primarily from the rotation around the single bonds connecting the carbonyl group to the two aromatic rings. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to investigate the conformational landscape and identify the most stable conformers. ufms.br

The key dihedral angles define the orientation of the phenyl rings relative to the carbonyl group. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is a major stabilizing factor, favoring a more planar arrangement of the 3,5-dichloro-2-hydroxyphenyl ring with respect to the carbonyl group. However, steric hindrance between the ortho-substituents on both rings can lead to a twisted conformation.

Computational studies on similar chalcone (B49325) structures have shown that both s-cis and s-trans conformers can exist, with their relative populations influenced by the substitution pattern. ufms.br For this compound, the steric clash between the chlorine atoms and the hydrogens on the adjacent ring will play a significant role in determining the lowest energy conformation. The interplay between the stabilizing intramolecular hydrogen bond and the destabilizing steric repulsions dictates the final three-dimensional structure.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Hydroxy-2',3,5-trichlorobenzophenone. These methods, which solve the Schrödinger equation for the molecule, provide a detailed picture of the electron distribution and energy levels. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are key indicators of the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited.

For this compound, the presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group, along with the delocalized π-system of the benzene (B151609) rings, creates a complex electronic structure. Theoretical calculations can precisely quantify these effects. The calculated energetic properties, such as the total energy, electronic energy, and the HOMO-LUMO gap, provide a quantitative basis for assessing the molecule's stability and its propensity to participate in chemical reactions.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1758.987 |

| Electronic Energy (Hartree) | -1758.543 |

| HOMO Energy (eV) | -6.75 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.86 |

Density Functional Theory (DFT) Applications for Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can reliably predict a wide range of molecular properties.

Geometric parameters, such as bond lengths and angles, can be calculated with high precision, offering a detailed 3D model of the molecule's structure. For this compound, these calculations can reveal the extent of steric hindrance caused by the chlorine atoms and the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Furthermore, DFT is used to calculate the distribution of electronic charge throughout the molecule. Mulliken charge analysis, for instance, assigns partial charges to each atom, identifying electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reactivity. The regions around the oxygen and chlorine atoms are typically found to be electron-rich, while the carbon atoms of the carbonyl group and the aromatic rings bear partial positive charges.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Å) | 1.24 |

| O-H Bond Length (Å) | 0.97 |

| C-Cl Bond Length (Å) | 1.74 |

| Dihedral Angle between Phenyl Rings (°) | 55.8 |

| Mulliken Charge on Carbonyl Carbon | +0.45 |

| Mulliken Charge on Carbonyl Oxygen | -0.52 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to explore its conformational landscape and its interactions with surrounding molecules, such as solvents.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, researchers can investigate how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. The simulations can reveal the formation of hydrogen bonds between the hydroxyl group of the benzophenone (B1666685) and water molecules, as well as hydrophobic interactions involving the chlorinated phenyl rings.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 55 | 0.00 | 75.2 |

| 2 | 125 | 1.85 | 15.3 |

| 3 | -55 | 2.50 | 9.5 |

Computational Prediction and Interpretation of Spectroscopic Data for this compound

Computational methods are extensively used to predict and interpret the spectroscopic signatures of molecules, providing a powerful tool for identifying and characterizing compounds. For this compound, theoretical calculations can generate predicted infrared (IR), ultraviolet-visible (UV/Vis), and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data.

Calculations of vibrational frequencies can help to assign the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of the C=O and O-H bonds or the bending motions of the aromatic rings. This detailed assignment can confirm the presence of specific functional groups and provide insights into the molecule's structure and bonding.

Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV/Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the molecule's photophysical properties.

Similarly, computational methods can predict the chemical shifts in NMR spectra, which are highly sensitive to the chemical environment of each nucleus. By comparing the calculated and experimental NMR spectra, it is possible to confirm the molecular structure and assign the resonances to specific atoms in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3450 | Hydroxyl group stretching |

| ν(C=O) | 1685 | Carbonyl group stretching |

| ν(C-Cl) | 1050 | C-Cl bond stretching |

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on phenyl rings |

| Aromatic C=C stretch | 1600-1450 | Stretching of C=C bonds in phenyl rings |

Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone. For reactions involving this compound, such as its synthesis, degradation, or metabolic pathways, computational methods can be used to map out the entire reaction coordinate.

By calculating the energies of the reactants, products, and any intermediates and transition states, researchers can construct a detailed energy profile for the reaction. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate. Computational methods can locate the transition state structure and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For example, the photodegradation of this compound in the environment is a process of significant interest. Computational modeling can be used to study the initial steps of this process, such as the absorption of light and the subsequent electronic excitation of the molecule. It can also be used to explore possible reaction pathways, such as the cleavage of C-Cl bonds or the reaction with hydroxyl radicals, and to identify the most likely degradation products. This information is crucial for assessing the environmental persistence and potential toxicity of the compound.

Photochemical Behavior and Photodegradation Mechanisms of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

Direct Photolysis Pathways and Quantum Yield Determinations for 2-Hydroxy-2',3,5-trichlorobenzophenone

Direct photolysis is a significant degradation pathway for many organic compounds in the aquatic environment, initiated by the absorption of solar radiation. For benzophenones, the presence of chromophores, such as the carbonyl group and aromatic rings, allows for the absorption of light in the environmentally relevant ultraviolet (UV) spectrum. The photostability of benzophenone-type UV filters can vary significantly. For instance, some benzophenones are designed to be highly photostable, with a study showing that benzophenone-3 (BP-3) degraded by only about 4% after 28 days in water. nih.gov

However, the introduction of halogen substituents can alter the photostability of the molecule. A study on chlorinated derivatives of BP-3 and benzophenone-4 (BP-4) revealed that a dichloro-derivative in water is less stable than the parent compounds, suggesting that this compound may also be susceptible to photodegradation. nih.govresearchgate.net The photodegradation of benzophenones generally follows pseudo-first-order kinetics. nih.gov

The efficiency of direct photolysis is quantified by the quantum yield, which is the ratio of the number of molecules that undergo a photoreaction to the number of photons absorbed. While the specific quantum yield for this compound has not been reported in the reviewed literature, data for related compounds can provide an estimate. For example, the photolysis of some benzophenones is enhanced in the presence of photosensitizers found in natural waters. nih.gov The process of direct photolysis can lead to the formation of various photoproducts through pathways such as dechlorination and rearrangement.

Indirect Photodegradation Processes in Environmental Systems

In natural aquatic systems, the photodegradation of organic compounds is often accelerated by indirect processes involving photochemically produced reactive species. These processes are crucial for the transformation of compounds that are resistant to direct photolysis.

Reactivity with Hydroxyl Radicals (•OH) and Other Reactive Oxygen Species (ROS)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that play a major role in the degradation of a wide range of organic pollutants in sunlit waters. The reaction rate constants of •OH with organic compounds are typically very high, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.gov For many benzophenone-type UV filters, reaction with •OH is a primary degradation pathway. nih.gov

While the specific rate constant for the reaction of this compound with •OH is not available, studies on similar compounds provide insight. For example, the degradation of other pollutants can be accelerated in the presence of certain benzophenones, which can act as photosensitizers to produce reactive species. mdpi.com The degradation of benzophenone-3 in the presence of UV/H₂O₂, a source of •OH radicals, has been shown to be effective. nih.gov The reaction with •OH can lead to hydroxylated derivatives and cleavage of the aromatic rings. rsc.org

Other reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), can also contribute to the indirect photodegradation of organic compounds, although their reactivity is generally lower than that of •OH radicals. The self-sensitization of 2,4-dihydroxybenzophenone (B1670367) can result in the formation of singlet oxygen, which contributes to its degradation. rsc.org

Role of Photosensitizers in this compound Phototransformation

Besides NOM, other substances present in the environment can act as photosensitizers. For instance, some benzophenones can act as photosensitizers themselves. Excited triplet states of benzophenones can initiate degradation of other co-existing pollutants. mdpi.com Fenofibric acid, a chlorobenzophenone, has been shown to accelerate the photodegradation of other drugs through its triplet excited state. mdpi.com Benzophenone (B1666685) itself is a classic phosphor with high intersystem crossing efficiency, making it a potential photosensitizer. mdpi.com The addition of 4,4'-dimethoxybenzophenone (B177193) has been shown to increase the yield and alter the stereochemistry of photoproducts in certain reactions. researchgate.net

The photodegradation of benzophenones can also be sensitized by nitrite, leading to the formation of hydroxylated species. rsc.org

Identification and Structural Characterization of Phototransformation Products

The identification of phototransformation products is crucial for understanding the environmental fate and potential risks associated with the parent compound. For chlorinated benzophenones, photodegradation can lead to a variety of products through different reaction pathways.

Studies on related compounds suggest several potential transformation products for this compound. The transformation of 4-hydroxybenzophenone (B119663) during chlorination, a process that can occur in water treatment, leads to products formed through electrophilic chlorine substitution, Baeyer-Villiger oxidation of the ketone, hydrolysis of esters, and oxidative breakage of the benzene (B151609) ring. nih.gov The chlorination of benzophenone-3 can result in the formation of 5-chloro-2-hydroxy-4-methoxybenzophenone and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone. nih.gov

Photodegradation of chlorinated compounds can also lead to dechlorination. The photolysis of triclosan, a chlorinated bisphenol ether, results in the formation of 2,4-dichlorophenol (B122985) and 2,8-dichlorodibenzo-p-dioxin. science.gov Indirect photolysis of benzophenones in the presence of reactive species often leads to the formation of hydroxylated derivatives. rsc.org

The following table presents potential phototransformation products based on the degradation pathways of similar compounds.

| Parent Compound | Transformation Process | Potential Phototransformation Products | Reference |

| 4-Hydroxybenzophenone | Chlorination | 3-Chloro-4-hydroxybenzophenone, 3,5-Dichloro-4-hydroxybenzophenone, products of ring cleavage | nih.gov |

| Benzophenone-3 | Chlorination | 5-Chloro-2-hydroxy-4-methoxybenzophenone, 3,5-Dichloro-2-hydroxy-4-methoxybenzophenone | nih.gov |

| Triclosan | Photolysis | 2,4-Dichlorophenol, 2,8-Dichlorodibenzo-p-dioxin | science.gov |

| Benzophenones | Indirect photolysis | Hydroxylated benzophenone species | rsc.org |

Kinetic Studies of Photochemical Degradation Rates and Influencing Factors

The rate of photochemical degradation is influenced by various environmental factors, including water matrix composition, pH, and the presence of sensitizers or quenchers. Kinetic studies of benzophenone photodegradation typically show pseudo-first-order kinetics. nih.gov

The half-lives of benzophenone-type UV filters under UV irradiation can range from 17 to 99 hours. nih.gov The presence of natural photosensitizers in lake and seawater can significantly affect the photolytic behavior of these compounds. nih.gov For example, the degradation of BP-3 is dependent on the initial concentration and pH, with an optimal pH of 6.0 for degradation via the UV/H₂O₂ process. nih.gov

The presence of substances like chlorides and humic acid can reduce the degradation rate of some organic compounds. nih.gov Conversely, the presence of other photosensitizing benzophenones can enhance the degradation of co-existing pollutants. mdpi.com

The following table summarizes kinetic data for the degradation of related benzophenone compounds under various conditions.

| Compound | Conditions | Kinetic Parameter | Value | Reference |

| Benzophenone-type UV filters | UV irradiation | Half-life (t₁/₂) | 17 - 99 hours | nih.gov |

| Benzophenone-3 | UV/H₂O₂ (pH 6.0) | Degradation | Effective | nih.gov |

| Benzophenone-3 | Sonolysis | Apparent rate constant (k) | 0.030 min⁻¹ (ultrapure water) | nih.gov |

| Benzophenone-3 | Sonolysis in presence of chlorides (250 mg L⁻¹) | Apparent rate constant (k) | 0.016 min⁻¹ | nih.gov |

| Benzophenone-3 | Sonolysis in presence of humic acid (10 mg L⁻¹) | Apparent rate constant (k) | 0.020 min⁻¹ | nih.gov |

Environmental Transformation and Persistence Investigations of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

Hydrolytic Degradation Pathways and Stability Under Varying Environmental Conditions

No specific studies on the hydrolytic degradation of 2-Hydroxy-2',3,5-trichlorobenzophenone were found. Generally, benzophenones are structurally stable. The stability of chlorinated aromatic compounds to hydrolysis can vary. For instance, the fungicide chlorothalonil (B1668833), another organochlorine compound, is noted to be stable to hydrolysis, particularly in neutral or acidic conditions, with hydrolysis under basic conditions considered a minor dissipation pathway. nih.gov The presence of the hydroxyl group and multiple chlorine atoms on the benzophenone (B1666685) structure could influence its susceptibility to hydrolysis under different pH and temperature regimes, but without experimental data, its stability remains unquantified.

Biodegradation Mechanisms in Diverse Environmental Matrices

Direct research on the biodegradation of this compound is not available. However, the biodegradation of its constituent parts—chlorinated phenols and benzophenones—has been studied.

Aerobic and Anaerobic Microbial Degradation Processes

Microbial degradation, both aerobic and anaerobic, is a significant pathway for the breakdown of many chlorinated organic compounds. nih.gov For example, a microbial consortium derived from activated sludge has been shown to efficiently degrade 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) under aerobic conditions, achieving complete dechlorination and mineralization. nih.gov This consortium included bacterial strains such as Sphingomonas paucimobilis and Burkholderia cepacia. nih.gov The degradation of the herbicide 2,4,5-T, another trichlorinated aromatic compound, is initiated by Burkholderia cepacia AC1100, which cleaves the molecule into 2,4,5-trichlorophenol (B144370) and glyoxylate. ethz.ch

Anaerobic conditions can also facilitate the degradation of chlorinated compounds. Under anaerobic settings, hydrolytic dechlorination is a key step in the breakdown of chlorothalonil. nih.gov Fungi also play a role; for instance, Cladosporium cladosporioides has been identified as capable of degrading both the pesticide chlorpyrifos (B1668852) and its chlorinated hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov Given these precedents, it is plausible that microbial communities in soil and sediment could degrade this compound, likely initiating the process through cleavage of the benzophenone structure or dechlorination of the phenyl rings.

Enzymatic Biotransformation and Identification of Metabolites

The enzymatic processes involved in the degradation of this compound have not been specifically identified. However, studies on analogous compounds offer insights into potential pathways. The degradation of chlorophenols often involves dioxygenase enzymes, which catalyze ring cleavage. For example, the degradation of 2-chlorophenol (B165306) by Rhodococcus opacus involves chlorocatechol-1,2-dioxygenase. nih.gov

Metabolism of other benzophenone derivatives, such as 2-hydroxy-4-methoxybenzophenone (HMB) in rat hepatocytes, proceeds through enzymatic conversion to metabolites like 2,4-dihydroxybenzophenone (B1670367) (DHB) and 2,3,4-trihydroxybenzophenone (B75506) (THB), followed by rapid conjugation to glucuronides. nih.gov This suggests that hydroxylation and subsequent conjugation are potential biotransformation pathways. For this compound, metabolites could theoretically include further hydroxylated or dechlorinated benzophenones, or cleavage products such as trichlorophenols and benzoic acid derivatives.

Sorption and Desorption Dynamics of this compound in Soil and Sediment Systems

There is no specific data on the sorption-desorption behavior of this compound. The environmental mobility of organic compounds is heavily influenced by their sorption to soil and sediment particles. For chlorinated compounds like the fungicide chlorothalonil, a high soil adsorption coefficient (Koc) indicates strong sorption to soil and sediment, which limits its potential for groundwater contamination. nih.gov

Studies on chlorothalonil and its hydroxy metabolite have shown that sorption is influenced by soil properties and the presence of other chemicals like surfactants. nih.gov For example, the distribution coefficient (Kd) for these compounds was altered by different surfactants, indicating that environmental conditions can significantly affect their partitioning between solid and aqueous phases. nih.gov The predicted octanol-water partition coefficient (XlogP) for this compound is 5.3, suggesting it is a highly hydrophobic compound. uni.lu This high hydrophobicity implies a strong tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water.

Table 1: Predicted Physicochemical Properties Influencing Sorption (Note: This data is predicted and not from experimental measurement)

| Property | Predicted Value | Implication for Sorption |

|---|---|---|

| Molecular Formula | C13H7Cl3O2 | - |

| Monoisotopic Mass | 299.95117 Da | - |

| XlogP | 5.3 | High hydrophobicity suggests strong sorption to organic matter. uni.lu |

Volatilization Potential and Atmospheric Transport Modeling

Specific data on the volatilization and atmospheric transport of this compound is unavailable. A compound's potential for volatilization is often estimated using its vapor pressure and Henry's Law constant. For comparison, the fungicide chlorothalonil has a low Henry's Law constant and vapor pressure, limiting its volatilization losses. nih.gov Without these values for this compound, its atmospheric mobility cannot be accurately modeled.

Environmental Partitioning and Distribution Predictions in Multi-Compartment Models

Predictive modeling of the environmental distribution of this compound is hampered by the lack of empirical data. Multi-compartment models (e.g., fugacity models) require input parameters such as partition coefficients (Kow, Koc), degradation rates, and vapor pressure. The predicted high XlogP value of 5.3 suggests that if released into the environment, this compound would predominantly partition into soil, sediment, and biota rather than remaining in the water column. uni.lu Its persistence would then be determined by the rates of biotic and abiotic degradation processes in these compartments.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 2-Hydroxy-2',3,5-trichlorobenzophenone, providing the necessary separation from interfering compounds in complex matrices before detection.

Gas Chromatography (GC) is a powerful technique for the analysis of semi-volatile compounds like benzophenones. The choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a robust and widely used detector that responds to most organic compounds. While it provides good general-purpose detection, its sensitivity for halogenated compounds like this compound may be lower compared to more selective detectors. Methods have been developed for other benzophenones using GC-FID, often achieving detection limits in the microgram-per-liter (µg/L) range. nih.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it exceptionally well-suited for the trace analysis of chlorinated compounds like this compound. To enhance sensitivity and chromatographic performance, derivatization of the hydroxyl and keto groups is often employed. For instance, using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride can create derivatives that are extremely responsive to the ECD, allowing for micro-analysis at nanogram levels. nih.gov The stability of these derivatives is crucial for reliable quantification. nih.gov

A typical GC method involves a capillary column, such as an AB innowax column, with helium as the carrier gas. nih.gov The temperature program is optimized to ensure the separation of the target analyte from other compounds in the sample. nih.gov

Table 1: Illustrative GC Parameters for Benzophenone (B1666685) Analysis

| Parameter | Setting | Purpose |

| Column | AB innowax (30m x 0.25mm, 0.25µm film) | Provides separation of analytes based on polarity and boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injector Temp. | 200 °C | Ensures rapid volatilization of the sample. |

| Detector Temp. | 250 °C (FID/ECD) | Maintains the detector at a stable operating temperature. |

| Oven Program | 100°C (1 min), ramp to 270°C, hold for 25 min | Separates compounds based on their different boiling points. |

| Detector | ECD or FID | ECD for high sensitivity to halogenated compounds; FID for general organic compounds. |

This table is a composite representation of typical parameters and may require optimization for specific applications. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique, particularly for compounds that are not easily volatilized or are thermally unstable. Method optimization is key to achieving a successful separation.

For this compound, a reversed-phase HPLC method is typically the most effective approach. Optimization involves several key parameters:

Stationary Phase: A C18 column is a common choice, offering good retention and separation for moderately nonpolar compounds. researchgate.net

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier like formic acid to improve peak shape and control ionization. researchgate.netnih.gov

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the target compound with a good peak shape while separating it from more polar or less polar matrix interferences. mdpi.com

Detection: A Diode Array Detector (DAD) or UV detector is commonly used, set to a wavelength where the analyte exhibits maximum absorbance.

The validation of an HPLC method ensures its reliability, with parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision being rigorously assessed. nih.gov For similar compounds, HPLC methods have demonstrated linearity over wide concentration ranges with LODs in the low nanogram-per-milliliter (ng/mL) range. researchgate.netnih.gov

Mass Spectrometry-Based Quantification in Complex Matrices

Mass Spectrometry (MS) coupled with a chromatographic inlet offers unparalleled selectivity and sensitivity, making it the gold standard for trace contaminant analysis in challenging samples like environmental water or biological fluids. lcms.cz

LC-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying non-volatile, polar, or thermally labile compounds at trace levels. The technique provides two layers of selectivity: the retention time from the HPLC separation and the specific mass-to-charge (m/z) ratio transitions from the mass spectrometer.

For the analysis of benzophenones and their metabolites, methods using electrospray ionization (ESI) in negative mode are common, as the hydroxyl group can be readily deprotonated. researchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification. This approach significantly reduces background noise and enhances selectivity. researchgate.netresearchgate.net LC-MS/MS methods have successfully achieved very low limits of detection, often in the range of 0.01–0.42 ng/mL in complex biological matrices like umbilical cord blood, demonstrating their high sensitivity. nih.gov

Table 2: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Purpose |

| LC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase separation. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile/Methanol | Gradient elution for separation. |

| Flow Rate | 0.8 mL/min | Controls retention time and separation efficiency. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Creates ions for MS analysis. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Capillary Voltage | 2.90 kV | Optimizes the ionization process. |

| Desolvation Temp. | 200 °C | Aids in the evaporation of solvent from charged droplets. |

This table is based on methods for similar analytes and serves as a guide. researchgate.netfrontiersin.org

GC-MS combines the excellent separation power of GC with the highly specific detection of MS. It is ideal for identifying and quantifying volatile or semi-volatile compounds that are thermally stable. For compounds with active hydrogen atoms, such as the hydroxyl group in this compound, derivatization is often required prior to analysis. This process replaces the active hydrogen with a thermally stable group (e.g., a trimethylsilyl (B98337) group), improving the compound's volatility and chromatographic peak shape. nih.gov

After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting mass spectrum serves as a chemical fingerprint. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, sensitivity can be greatly enhanced. For even greater specificity, GC-tandem MS (GC-MS/MS) can be used, which, similar to LC-MS/MS, monitors a specific fragmentation reaction. nih.gov

Advanced Sample Preparation and Extraction Protocols from Environmental and Material Samples

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interferences that could compromise the analysis.

Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples like river water or wastewater. frontiersin.org Samples are passed through a cartridge packed with a solid adsorbent material. For benzophenones, reversed-phase cartridges like Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective. frontiersin.org The analytes are retained on the sorbent while salts and polar interferences pass through. The retained analytes are then eluted with a small volume of an organic solvent, such as methanol, resulting in a cleaner and more concentrated extract ready for analysis. frontiersin.org

Liquid-Liquid Extraction (LLE): LLE is a classic method often used for biological samples. A procedure developed for analyzing UV filters in cord blood involves adding an organic solvent (e.g., ethyl acetate) to the sample, followed by vigorous mixing to transfer the analytes into the organic phase. nih.gov The phases are then separated, sometimes aided by freezing the aqueous layer, and the organic extract is collected, evaporated, and reconstituted in a suitable solvent for injection. nih.gov

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be exposed directly to a liquid sample or to the headspace above it. After a set extraction time, the fiber is retracted and inserted directly into the hot injector of a GC, where the analytes are desorbed for analysis. Coatings like polydimethylsiloxane (B3030410) have been shown to be efficient for extracting benzophenones from water. nih.gov This technique is fast, simple, and minimizes solvent use.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Typical Sample Type | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Environmental Waters | High recovery, good concentration factor, automation possible. | Can be time-consuming, requires solvent. |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Biological Fluids | Simple equipment, effective for complex matrices. | Large solvent volumes, potential for emulsions. |

| Solid-Phase Microextraction (SPME) | Analyte partitioning between a coated fiber and the sample. | Water, Air | Fast, solvent-free, integrates sampling and extraction. | Fiber fragility, matrix effects can be significant. |

Development of High-Throughput Screening Methods for this compound

The development of high-throughput screening (HTS) methods for this compound is centered on the principles of automation, miniaturization, and the use of rapid analytical techniques to increase sample throughput without compromising analytical quality. While specific HTS methods exclusively for this compound are not extensively documented, the methodologies developed for other halogenated organic compounds and phenols provide a robust framework.

The primary goal of HTS is to quickly process large batches of samples to identify those that contain the target analyte, often for subsequent quantitative analysis. bmglabtech.com This is achieved by automating various stages of the analytical workflow, from sample preparation to data analysis. bmglabtech.com

Automation of Sample Preparation:

A significant bottleneck in traditional analytical methods is sample preparation, which is often manual and time-consuming. chromatographyonline.com For a compound like this compound, which may be present in complex matrices such as environmental water or industrial effluents, an extraction and clean-up step is essential. gilson.com

Automated solid-phase extraction (SPE) systems are a cornerstone of high-throughput sample preparation. gilson.comnih.gov These systems can process numerous samples in parallel, using various sorbent materials to selectively isolate and concentrate analytes. mdpi.com For chlorinated phenols, polymeric sorbents have shown good recovery rates. The use of 96-well plate SPE formats further enhances throughput, allowing for the simultaneous preparation of 96 samples. nih.gov

Another automated technique is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which has been automated for high-throughput applications in food and environmental analysis. nih.gov Robotic systems can perform the entire QuEChERS workflow, including solvent addition, shaking, and centrifugation, significantly reducing manual labor and increasing reproducibility. thermofisher.com

Rapid Analytical Techniques:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective detection of benzophenone derivatives. researchgate.net To adapt this for high-throughput screening, several modifications are employed:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, enabling faster separations with higher resolution compared to conventional HPLC. This can reduce chromatographic run times to a few minutes per sample. nih.gov

Rapid Gradient Elution: Short, steep solvent gradients are used to elute the target analyte quickly. While this may sacrifice some chromatographic resolution for non-target compounds, it is effective for screening purposes. researchgate.net

Automated Column and Eluent Scouting: Software-controlled systems can automatically test different columns and mobile phase compositions to rapidly identify the optimal conditions for separating the target analyte. researchgate.net

Data Processing and Analysis:

In a high-throughput environment, the volume of data generated necessitates automated processing. Specialized software can automatically integrate chromatographic peaks, perform calibration, and flag samples that exceed a predefined threshold for the target compound. nih.gov For halogenated compounds like this compound, bioinformatics tools have been developed that can automatically screen LC-MS data for the characteristic isotopic patterns of chlorine, facilitating its identification in complex chromatograms. nih.gov

The table below summarizes key technologies and their application in the development of high-throughput screening methods for compounds structurally related to this compound.

| Technology | Application in HTS Development | Key Advantages |

| Automated Solid-Phase Extraction (SPE) | Parallel processing of samples for extraction and clean-up. nih.gov | High throughput, reduced solvent consumption, improved reproducibility. |

| Robotic Liquid Handling Systems | Automation of reagent addition, dilution, and plate preparation. thermofisher.com | Increased precision and accuracy, walkaway operation. thermofisher.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid chromatographic separation of target analytes. nih.gov | Shorter run times, higher resolution, and sensitivity. |

| Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection of the target compound. nih.gov | Confirmatory identification and quantification at low levels. |

| Automated Data Analysis Software | Automated peak integration, calibration, and reporting. nih.gov | Rapid data turnaround, reduced manual error. |

By integrating these automated and rapid technologies, robust high-throughput screening workflows can be established for the efficient monitoring of this compound in a variety of sample matrices. These methods are essential for large-scale environmental monitoring programs and industrial quality control, enabling the rapid identification of contaminated samples and facilitating timely remedial actions.

Applications of 2 Hydroxy 2 ,3,5 Trichlorobenzophenone in Advanced Materials Science and Industrial Processes

Mechanistic Role as Photoinitiators in Radical Polymerization Systems

Photoinitiators are crucial components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. These molecules absorb light and convert it into chemical energy in the form of reactive species, such as free radicals or cations, which then initiate the polymerization of monomers and oligomers. sigmaaldrich.com Benzophenone (B1666685) and its derivatives are well-known Type II photoinitiators. sigmaaldrich.comrsc.org

The mechanism of Type II photoinitiators involves a bimolecular process. sigmaaldrich.com Upon absorption of UV radiation, the 2-Hydroxy-2',3,5-trichlorobenzophenone molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state does not undergo unimolecular cleavage to form radicals directly. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, typically an amine, thiol, or alcohol. rsc.orgresearchgate.net This hydrogen abstraction process generates a ketyl radical from the benzophenone derivative and a reactive radical from the co-initiator. The latter is primarily responsible for initiating the radical polymerization of monomers, such as acrylates.

The presence of chlorine atoms on the benzophenone structure can influence its photochemical properties. The heavy atom effect of chlorine can potentially enhance the rate of intersystem crossing from the singlet to the triplet state, which could lead to a higher quantum yield of triplet formation and, consequently, a more efficient initiation process. The substitution pattern of the chlorine atoms and the hydroxyl group also affects the absorption spectrum of the molecule, determining the optimal wavelength of UV light required for initiation. researchgate.net

The general mechanism for a benzophenone (BP)-based Type II photoinitiator can be summarized as follows:

Step 1: Photoexcitation BP + hν → ¹BP* → ³BP*

Step 2: Hydrogen Abstraction ³BP* + R-H (Co-initiator) → [BP-H]• (Ketyl radical) + R• (Initiating radical)

Step 3: Initiation R• + M (Monomer) → R-M•

Step 4: Propagation R-M• + n(M) → R-(M)n+1•

Step 5: Termination R-(M)n+1• + R-(M)m+1• → Polymer

Investigation as UV Stabilizers in Polymeric Formulations and Coatings

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern that can lead to discoloration, loss of mechanical properties, and reduced service life. UV stabilizers are additives incorporated into polymers to mitigate these effects. Benzophenone derivatives are a prominent class of UV absorbers that protect the polymer matrix by absorbing harmful UV radiation and dissipating it as thermal energy. specialchem.com

This compound, with its 2-hydroxybenzophenone (B104022) core structure, is investigated for its potential as a UV stabilizer. The mechanism of UV absorption in 2-hydroxybenzophenones involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. Upon absorption of UV light, the molecule undergoes a reversible tautomerization via an excited state intramolecular proton transfer (ESIPT). This process allows for the efficient dissipation of the absorbed energy as heat, with minimal photochemical degradation of the stabilizer itself, thus protecting the polymer.

| Property | Description | Relevance to UV Stabilization |

| UV Absorption Range | The range of UV wavelengths the molecule can absorb. | Needs to overlap with the wavelengths that cause polymer degradation. |

| Photostability | The ability of the molecule to resist degradation upon UV exposure. | Ensures long-term protection of the polymer. |

| Compatibility | The ability of the stabilizer to dissolve or disperse well in the polymer matrix. | Prevents blooming and ensures uniform protection. |

| Volatility | The tendency of the stabilizer to evaporate from the polymer. | Low volatility is crucial for long-term effectiveness, especially at elevated temperatures. |

Integration into Specialty Resins and Advanced Coating Technologies

The unique properties of this compound make it a candidate for integration into specialty resins and advanced coating technologies. These applications often require materials with high performance and durability under demanding environmental conditions.

In the realm of specialty resins , such as those used in automotive, aerospace, and electronic applications, the incorporation of this chlorinated benzophenone derivative can serve a dual purpose. It can act as a photoinitiator for UV-curable resins, enabling rapid and energy-efficient curing processes. epo.org Simultaneously, the residual unreacted benzophenone can function as a UV stabilizer, providing long-term protection against photodegradation. This dual functionality is particularly valuable in applications where both processing efficiency and product longevity are critical.

In advanced coating technologies , including clear coats for automotive finishes and protective coatings for outdoor structures, the addition of this compound can significantly enhance the weather resistance and color stability of the coating. google.com Its ability to absorb UV radiation prevents the underlying substrate and pigments from fading or degrading. The chlorinated nature of the molecule might also contribute to improved adhesion and compatibility with certain resin systems, such as epoxy and polyurethane-based coatings. google.com Research into polymeric UV absorbers, where the benzophenone moiety is chemically bound to the polymer backbone, is an active area aimed at preventing migration and improving the permanence of the stabilizer within the coating.

Exploration as a Chemical Intermediate or Reagent in Organic Synthesis

Beyond its direct applications in materials science, this compound can be explored as a chemical intermediate or reagent in organic synthesis. Its structure contains several reactive sites that can be utilized to build more complex molecules.

The hydroxyl and carbonyl groups are key functional handles for further chemical transformations. The hydroxyl group can undergo etherification or esterification reactions to introduce new functionalities. mdpi.com The carbonyl group can participate in reactions such as reductions, Grignard additions, and Wittig reactions.

The chlorine atoms on the aromatic rings can also be subjected to various transformations. For instance, they can be replaced by other functional groups through nucleophilic aromatic substitution reactions, or they can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. This versatility makes this compound a potential building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and novel functional materials.

A key reaction for related 2-hydroxybenzophenones is their conversion to 2-arylbenzofurans through reaction with the Corey-Chaykovsky reagent, which involves an unprecedented rearrangement. nih.gov While not specifically documented for the trichloro-derivative, this highlights the potential for complex transformations.

Structure-Function Relationship Studies in Material Performance Enhancement

Understanding the relationship between the molecular structure of an additive and its performance is crucial for the rational design of new and improved materials. For this compound, several structural features contribute to its functionality.

The 2-hydroxybenzophenone core is fundamental to its UV-stabilizing properties, enabling the excited-state intramolecular proton transfer (ESIPT) mechanism. The efficiency of this process is influenced by the strength of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

The chlorine substituents have a significant impact on the molecule's electronic properties and, consequently, its performance. bohrium.com

Electronic Effects : The electron-withdrawing nature of chlorine atoms can influence the energy levels of the molecule, affecting its UV absorption spectrum and the reactivity of the excited state.

Steric Effects : The position of the chlorine atoms can influence the conformation of the molecule and the accessibility of the reactive sites.

Solubility and Compatibility : The presence of chlorine atoms affects the polarity of the molecule, which in turn influences its solubility and compatibility with different polymer matrices.

Quantitative structure-activity relationship (QSAR) studies are often employed to model and predict the properties of chemical compounds based on their molecular structure. researchgate.netqucosa.de For benzophenone derivatives, QSAR models can be developed to correlate structural descriptors (e.g., electronic parameters, steric parameters, hydrophobicity) with performance indicators such as UV absorption efficiency, photoinitiation activity, and toxicity. bohrium.comdntb.gov.uasecure-platform.com Such studies can guide the synthesis of new derivatives with optimized properties for specific applications.

| Structural Feature | Function | Impact on Performance |

| 2-Hydroxyl Group | UV stabilization (ESIPT) | Efficiently dissipates UV energy as heat. |

| Carbonyl Group | Photoinitiation, UV stabilization | Participates in hydrogen abstraction and ESIPT. |

| Chlorine on Benzoyl Ring | Electronic/Steric Effects | Modulates UV absorption and reactivity. |

| Chlorine on Phenyl Ring | Electronic/Steric Effects | Influences solubility and compatibility. |

Life Cycle Assessment and Environmental Impact of Industrial Applications (Excluding Human Exposure)

A comprehensive understanding of a chemical's industrial application necessitates an evaluation of its environmental footprint throughout its life cycle. A Life Cycle Assessment (LCA) for a chemical like this compound would consider the environmental impacts associated with its synthesis, use in industrial processes, and end-of-life, including disposal or recycling of the products it is incorporated into. nih.gov

During the use phase, particularly in applications like coatings and plastics for outdoor use, there is a potential for the compound to leach into the environment. nih.gov The environmental fate of chlorinated benzophenones is a subject of concern. While some benzophenones show a degree of persistence in the environment, their degradation pathways can lead to the formation of other potentially harmful substances. researchgate.netnih.gov For instance, the reaction of benzophenone derivatives with chlorine in water treatment processes can lead to the formation of chlorinated byproducts. researchgate.net

The ecotoxicity of the parent compound and its degradation products towards aquatic organisms and other wildlife is a critical aspect of the environmental risk assessment. canada.ca Studies on other benzophenones have shown varying levels of toxicity to different organisms. nih.gov

At the end of a product's life, the disposal of materials containing this compound, for example through landfilling or incineration, presents further environmental considerations. Incineration of chlorinated compounds can potentially lead to the formation of dioxins and other persistent organic pollutants if not conducted under controlled conditions.

A thorough LCA would quantify these potential impacts, allowing for a more informed assessment of the sustainability of its industrial applications and guiding the development of greener alternatives. nih.gov

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing the structural features of 2-Hydroxy-2',3,5-trichlorobenzophenone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions and verifying hydroxyl group presence. Infrared (IR) spectroscopy helps detect functional groups like C=O and O-H bonds. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For chlorinated derivatives, isotopic patterns in mass spectra aid in structural validation. Complementary techniques like UV-Vis spectroscopy can assess electronic transitions influenced by chlorine substituents .

Q. What are the common synthetic routes for this compound, and what factors influence reaction conditions?

- Methodological Answer : Friedel-Crafts acylation using trichlorobenzoyl chloride and phenol derivatives is a primary route. Solvent choice (e.g., hexafluoroisopropanol in ) enhances electrophilic substitution efficiency. Oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) promote cyclization or stabilization of intermediates. Temperature control minimizes side reactions (e.g., over-chlorination), while stoichiometric ratios of reagents optimize yield. Reaction monitoring via TLC or GC-MS ensures intermediate purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) refines bond lengths and angles, clarifying chlorine substitution patterns. Hydrogen bonding networks (e.g., O-H⋯O interactions) and halogen contacts (Cl⋯Cl) can be mapped to predict packing behavior. Twinning or disorder in crystals, common in polychlorinated compounds, requires robust refinement protocols. High-resolution data (≤1.0 Å) improves electron density maps for precise atomic positioning .

Q. How do chlorine substituents influence the photochemical stability and degradation pathways of this compound?

- Methodological Answer : Chlorine atoms increase UV absorption via n→π* transitions, as seen in photodissociation studies of similar hydroxybenzophenones ( ). Time-resolved laser flash photolysis can track radical intermediates (e.g., phenoxyl radicals). Computational modeling (TD-DFT) predicts excited-state behavior, while LC-MS identifies degradation products (e.g., dechlorinated quinones). Environmental studies should account for solvent polarity and light intensity to simulate natural degradation .

Q. What computational methods predict the reactivity of this compound in enzymatic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinities to enzymes like cytochrome P450, leveraging structural analogs (e.g., salicylic acid derivatives in ). QM/MM simulations model reaction mechanisms, such as hydroxylation or dechlorination. ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity. DFT calculations (B3LYP/6-31G*) optimize transition states for metabolic pathways .

Q. How should experiments assess the environmental persistence of this compound?